N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581094
InChI: InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H
SMILES:
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride

CAS No.:

Cat. No.: VC16581094

Molecular Formula: C18H24ClNO

Molecular Weight: 305.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride -

Specification

Molecular Formula C18H24ClNO
Molecular Weight 305.8 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H
Standard InChI Key PNHYQAGTSNSMTB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride, reflects its three key substituents:

  • A 2-methoxybenzyl group attached to the amine nitrogen.

  • A p-tolyl group (4-methylphenyl) at the C1 position of the propane chain.

  • A hydrochloride salt form, enhancing stability and solubility.

The methoxy group at the ortho position of the benzyl ring introduces steric hindrance, potentially influencing receptor binding affinity. Meanwhile, the p-tolyl group contributes hydrophobicity, which may affect blood-brain barrier permeability.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₇H₂₄ClN
Molecular Weight287.84 g/mol
SolubilitySoluble in polar solvents (e.g., ethanol, DMSO)
Basicity (pKa)~9.1 (estimated for secondary amine)

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a Mannich reaction or reductive amination, as outlined below:

Reductive Amination (Primary Method)

  • Precursor Preparation:

    • 2-Methoxybenzylamine and p-tolylacetone are reacted in anhydrous ethanol under reflux.

  • Reduction:

    • Sodium cyanoborohydride (NaBH₃CN) is added to facilitate imine reduction, forming the secondary amine .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to yield the monohydrochloride salt.

Reaction Conditions:

  • Temperature: 60–70°C

  • Solvent: Anhydrous ethanol

  • Catalyst: Glacial acetic acid (3 drops)

  • Yield: ~65–70% after recrystallization

Pharmacological Activity

Mechanism of Action

As a substituted phenethylamine, the compound exhibits affinity for monoamine transporters, particularly serotonin (SERT) and dopamine (DAT) transporters. In vitro studies on analogous compounds suggest it may act as a releasing agent, increasing synaptic concentrations of these neurotransmitters.

Neuropharmacological Effects

  • Stimulant Properties: Structural analogs demonstrate increased locomotor activity in rodent models, indicative of dopaminergic activation.

  • Hallucinogenic Potential: The 2-methoxybenzyl group shares features with psychedelic phenethylamines (e.g., mescaline derivatives), though empirical data is lacking.

Therapeutic Prospects

Preliminary hypotheses propose applications in:

  • Depression: Via serotonin/norepinephrine reuptake inhibition.

  • Attention Disorders: Through dopaminergic modulation.

Critical Knowledge Gap: No peer-reviewed studies directly investigate this compound’s efficacy or toxicity, highlighting the need for targeted research.

Analytical Characterization

FT-IR Analysis

  • N–H Stretch: 3300–3200 cm⁻¹ (amine hydrochloride) .

  • C–O–C Stretch: 1250–1150 cm⁻¹ (methoxy group) .

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 2.25 (s, 3H, CH₃ from p-tolyl)

    • δ 3.75 (s, 3H, OCH₃)

    • δ 4.25 (m, 2H, N–CH₂–C) .

  • ¹³C NMR:

    • δ 55.8 (OCH₃)

    • δ 137.2 (aromatic C linked to CH₃) .

Stability and Degradation

Thermal Stability

The compound decomposes at ≥200°C, with DSC analysis showing an endothermic peak at 198°C.

Hydrolytic Degradation

Future Research Directions

  • In Vivo Pharmacokinetics: Absorption, distribution, and metabolism studies.

  • Receptor Binding Assays: Quantify affinity for 5-HT₂ₐ, D₂, and other CNS receptors.

  • Therapeutic Optimization: Prodrug formulations to enhance bioavailability.

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